molecular formula C10H9BrN2O2 B14001899 Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate

Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B14001899
M. Wt: 269.09 g/mol
InChI Key: DSTZKQWYCUCEAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate can be achieved through several methods. One common method involves the reaction of 7-iodo-1H-indazole with a bromomethylating agent . The reaction typically takes place under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate can be compared with other similar compounds such as:

These compounds share a similar indazole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 7-bromo-1-methylindazole-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-9-6(4-3-5-7(9)11)8(12-13)10(14)15-2/h3-5H,1-2H3

InChI Key

DSTZKQWYCUCEAU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)C(=N1)C(=O)OC

Origin of Product

United States

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